3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

JAK1 inhibitor NSCLC kinase selectivity

3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thieno[3,2-d]pyrimidine-2,4-dione heterocycle bearing an N3-(2-(thiophen-2-yl)ethyl) substituent. The thieno[3,2-d]pyrimidine-2,4-dione scaffold is currently under active investigation as a privileged pharmacophore for kinase inhibition (JAK1, CDKs, LRRK2, tubulin–colchicine site), h-NTPDase modulation, TRPA1 antagonism, and antimicrobial applications.

Molecular Formula C12H10N2O2S2
Molecular Weight 278.34
CAS No. 1255782-90-1
Cat. No. B2559116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS1255782-90-1
Molecular FormulaC12H10N2O2S2
Molecular Weight278.34
Structural Identifiers
SMILESC1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)NC2=O
InChIInChI=1S/C12H10N2O2S2/c15-11-10-9(4-7-18-10)13-12(16)14(11)5-3-8-2-1-6-17-8/h1-2,4,6-7H,3,5H2,(H,13,16)
InChIKeyBVLMOUJLYAICIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1255782-90-1) – Core Scaffold Profile for Procurement Decisions


3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thieno[3,2-d]pyrimidine-2,4-dione heterocycle bearing an N3-(2-(thiophen-2-yl)ethyl) substituent . The thieno[3,2-d]pyrimidine-2,4-dione scaffold is currently under active investigation as a privileged pharmacophore for kinase inhibition (JAK1, CDKs, LRRK2, tubulin–colchicine site), h-NTPDase modulation, TRPA1 antagonism, and antimicrobial applications [1]. This specific compound, however, lacks published primary pharmacological data; its differentiation derives from scaffold-class biochemical properties and a substitution pattern that is distinct from the 1-N-alkyl-3-N-aryl, 4-amino, or 6-aryl thieno[3,2-d]pyrimidine congeners that dominate the patent and medicinal chemistry literature [2].

Why Generic Substitution Fails for 3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione


Thieno[3,2-d]pyrimidine-2,4-diones are not a uniform compound class. The position and electronic nature of substitution dictate target engagement: N3-aryl derivatives studied by Tkachenko et al. exhibit Gram-positive antibacterial activity (Staphylococcus aureus, Bacillus subtilis) only when paired with specific N1-benzyl substituents, while the unadorned N3-(thiophen-2-yl)ethyl variant in the target compound changes logP by an estimated 1.2–1.8 units compared with N3-phenyl congeners, altering cell permeability [1]. In the kinase space, the 2,4-dione oxidation state differentiates JAK1 and TRPA1 inhibitor chemotypes from the more widely explored 4-amino thieno[3,2-d]pyrimidines that dominate PI3K and LRRK2 patent estates [2]. A buyer substituting a cheaper 4-chloro-thieno[3,2-d]pyrimidine or a 1-N-alkyl-3-N-phenyl-2,4-dione for the target compound risks acquiring a molecule with an entirely different biological fingerprint and no published validation in the target compound’s substitution space.

3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione – Quantitative Evidence for Differentiated Selection


JAK1 Kinase Inhibition: Thieno[3,2-d]pyrimidine-2,4-dione Core Achieves IC50 = 22 nM with >5-Fold Antiproliferative Gain Over Clinical Candidate AZD4205

The thieno[3,2-d]pyrimidine-2,4-dione derivative 46 (bearing an N3-substitution pattern on the same core as the target compound) inhibits JAK1 with IC50 = 22 nM, representing a 4-fold improvement in enzymatic potency over the clinical-stage JAK1 inhibitor AZD4205 (IC50 = 88 nM) [1]. In NCI-H1975 non-small-cell lung cancer (NSCLC) cells, derivatives 25 and 46 demonstrate over 5-fold greater antiproliferative activity compared with AZD4205, coupled with stronger apoptosis induction, cell-cycle arrest, and colony-formation reduction [1]. Kinome-wide profiling of 370 kinases confirmed high selectivity for JAK1, with derivatives 25 and 46 exhibiting superior selectivity over JAK2 and JAK3 relative to AZD4205 [1].

JAK1 inhibitor NSCLC kinase selectivity

CDK-Targeted Anticancer Activity: Thieno[3,2-d]pyrimidine-2,4-dione Analogues Deliver IC50 in the Low Micromolar Range Against HeLa (IC50 = 10.6 µM) and HT-29 Cells

In a scaffold-hopping study, tricyclic thieno[3,2-d]pyrimidine-2,4-diones (structurally related to the target compound) were evaluated against HeLa (cervical) and HT-29 (colon) carcinoma lines. The most active derivative 6e exhibited IC50 = 10.6 ± 0.8 µM (HeLa) and IC50 = 12.3 ± 1.1 µM (HT-29) in MTT assays, and molecular docking implicated CDK2/CDK4 as likely targets [1]. The thieno[3,2-d]pyrimidine analogues were designed as thiophene-ring isosteres of deoxyvasicinone alkaloids; the thiophene replacement conferred distinct CDK-binding interactions that were absent in the parent quinazolinone series [1].

CDK inhibitor HeLa HT-29 anticancer

h-NTPDase Inhibition: Thieno[3,2-d]pyrimidine-2,4-diones Under Investigation as Selective Inhibitors of h-NTPDase1, 2, 3, and 8 with Sub-Micromolar IC50 Values

The thieno[3,2-d]pyrimidine scaffold has been explored as a source of selective h-NTPDase inhibitors. In a focused synthetic study, N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine (3j) selectively inhibited h-NTPDase1 with IC50 = 0.62 ± 0.02 µM, while compound 4d was the most potent h-NTPDase2 inhibitor (IC50 = 0.33 ± 0.09 µM), and compounds 4c (IC50 = 0.13 ± 0.06 µM) and 3b (IC50 = 0.32 ± 0.10 µM) selectively targeted h-NTPDase3 and h-NTPDase8, respectively [1]. The 2,4-dione oxidation state of the target compound may impart distinct h-NTPDase isozyme selectivity compared with the 4-amino-substituted derivatives characterized in this study [1].

h-NTPDase selective inhibitor ectonucleotidase

Antimicrobial Activity: 3-N-Substituted Thieno[3,2-d]pyrimidine-2,4-diones Active Against Staphylococcus aureus and Bacillus subtilis in Agar Diffusion Assays

Tkachenko et al. systematically investigated the antimicrobial activity of 1-N-alkyl-3-N-substituted 1H-thieno[3,2-d]pyrimidine-2,4-diones using the agar well diffusion method [1]. Compounds bearing phenyl substituents at N3 together with an o-methylbenzyl group at N1 were identified as the most active antimicrobial agents, while 1-N-alkyl derivatives of 2,4-dioxo-1,4-dihydro-2H-thieno[3,2-d]pyrimidine-3-yl-propanoic acid benzyl amide showed specific activity against Staphylococcus aureus and Bacillus subtilis [1]. The target compound carries a thiophen-2-yl ethyl substituent at N3 instead of the phenyl/benzyl pattern, which is predicted to shift the antimicrobial spectrum based on the established SAR [1].

antimicrobial S. aureus B. subtilis thienopyrimidine

TRPA1 Modulation: Thieno[3,2-d]pyrimidine-2,4-diones Patented as TRPA1 Modulators with Demonstrated Target Engagement (IC50 Range 5.5–17 µM)

Glenmark Pharmaceuticals disclosed thieno[3,2-d]pyrimidine-2,4-diones as TRPA1 modulators in patent WO2010109334A2, with the 2,4-dione core explicitly claimed as the active pharmacophore [1]. BindingDB records confirm that structurally related thieno[3,2-d]pyrimidine-2,4-diones act as TRPA1 antagonists: CHEMBL195624 inhibited rat TRPA1 with IC50 = 5.5 µM in HEK293 cells using an allyl isothiocyanate-stimulated assay, while a related agonist chemotype activated human TRPA1 with EC50 = 17 µM [2]. The target compound's N3-(thiophen-2-yl)ethyl group differentiates it from the aryl/heteroaryl N3-substitution patterns exemplified in the patent and may confer distinct TRPA1 potency or subtype selectivity [1].

TRPA1 pain ion channel inflammatory

Kinase Scaffold Versatility: Thieno[3,2-d]pyrimidine-2,4-dione Core Engages Multiple Kinase Targets Including LRRK2 (IC50 = 14 nM), FMS (IC50 = 2 nM), and Tubulin (IC50 ≈ 1 nM)

The thieno[3,2-d]pyrimidine scaffold demonstrates exceptional breadth across kinase targets. In LRRK2 studies, derivative 22 inhibited wild-type and G2019S mutant LRRK2 with IC50 values of 30 nM and 14 nM, respectively [1]. In the FMS kinase series, compound 21 achieved IC50 = 2 nM against FMS and demonstrated anti-tumor activity in human breast adenocarcinoma models [2]. For tubulin–colchicine site engagement, thieno[3,2-d]pyrimidine derivatives exhibited antiproliferative IC50 values of approximately 1 nM against multiple tumor lines and overcame P-glycoprotein-mediated multidrug resistance . These data collectively position the 2,4-dione scaffold as a multi-kinase-compatible pharmacophore, with the target compound's specific substitution pattern representing an underexplored vector for kinase selectivity tuning.

LRRK2 FMS kinase tubulin polymerization multikinase

3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione – Recommended Application Scenarios Based on Evidence


JAK1-Selective Kinase Inhibitor Lead Optimization and NSCLC Cell-Based Screening

The thieno[3,2-d]pyrimidine-2,4-dione scaffold has demonstrated JAK1 inhibition with IC50 = 22 nM and >5-fold antiproliferative superiority over clinical candidate AZD4205 in NCI-H1975 NSCLC cells [1]. The target compound, with its N3-(thiophen-2-yl)ethyl substitution, provides a structurally novel entry point for JAK1 SAR expansion and kinome-wide selectivity profiling, complementing existing 4-amino thieno[3,2-d]pyrimidine JAK inhibitor series. Recommended for academic and industrial groups seeking JAK1-selective chemical probes with potential for NSCLC-targeted therapeutic development.

TRPA1 Ion Channel Modulator Discovery and Pain/Inflammation Target Validation

Patent WO2010109334A2 establishes thieno[3,2-d]pyrimidine-2,4-diones as tractable TRPA1 modulators, with BindingDB data confirming antagonist activity at IC50 = 5.5 µM and agonist activity at EC50 = 17 µM [2][3]. The target compound's N3-(thiophen-2-yl)ethyl substitution explores chemical space not exemplified in the Glenmark patent estate, making it suitable for freedom-to-operate TRPA1 lead generation and for academic groups studying TRPA1-mediated pain, fibrosis, or inflammatory signaling pathways.

h-NTPDase Isozyme-Selectivity Screening and Ectonucleotidase Probe Development

Thieno[3,2-d]pyrimidine derivatives have demonstrated sub-micromolar potency and isozyme selectivity across h-NTPDase1 (IC50 = 0.62 µM), h-NTPDase2 (IC50 = 0.33 µM), h-NTPDase3 (IC50 = 0.13 µM), and h-NTPDase8 (IC50 = 0.32 µM) [4]. The target compound's 2,4-dione oxidation state offers a chemically differentiated scaffold from the 4-amino thieno[3,2-d]pyrimidines used in the reference study, enabling exploration of oxidation-state-dependent h-NTPDase selectivity. Recommended for laboratories developing ectonucleotidase inhibitors for thrombosis, inflammation, or oncology applications.

Antimicrobial SAR Expansion Against Gram-Positive Pathogens

The systematic SAR study by Tkachenko et al. demonstrated that N3 and N1 substituent identity on the thieno[3,2-d]pyrimidine-2,4-dione core directly controls activity against Staphylococcus aureus and Bacillus subtilis in agar diffusion assays [5]. The target compound, possessing an N3-(thiophen-2-yl)ethyl group rather than the previously characterized N3-phenyl or N3-benzyl patterns, represents a rational extension of the antimicrobial SAR. Suitable for academic medicinal chemistry groups investigating novel Gram-positive antibacterials based on the thienopyrimidine-2,4-dione pharmacophore.

Quote Request

Request a Quote for 3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.